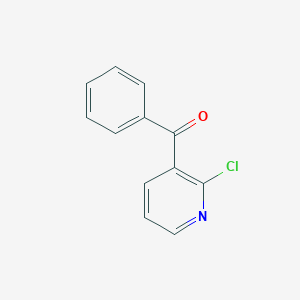

3-Benzoyl-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGMDXUAOTRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356455 | |

| Record name | 3-Benzoyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80099-81-6 | |

| Record name | 3-Benzoyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of 3-Benzoyl-2-chloropyridine formation

An In-depth Technical Guide to the Synthesis of 3-Benzoyl-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a benzoyl group at the 3-position and a chlorine atom at the 2-position of the pyridine ring, makes it a versatile building block for creating complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes for its formation, focusing on the underlying reaction mechanisms, experimental considerations, and the causality behind procedural choices. We will dissect two principal pathways: the Grignard reaction with a cyanopyridine precursor and a multi-step sequence involving a Friedel-Crafts acylation. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the 3-Aroyl-2-halopyridine Scaffold

The 2-halopyridine moiety is a common feature in numerous pharmaceuticals and agrochemicals, prized for its ability to act as a reactive handle for nucleophilic substitution reactions.[1] When combined with an aryl ketone at the adjacent 3-position, the resulting scaffold becomes a powerful pharmacophore. The benzoyl group can engage in various non-covalent interactions with biological targets, while the 2-chloro substituent provides a vector for further molecular elaboration or can itself be a key interacting element. Understanding the efficient construction of this scaffold is therefore of paramount importance for the rapid discovery and development of new chemical entities.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via several distinct strategies. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. This guide will focus on the two most prevalent and mechanistically insightful routes.

-

Route 1: Grignard Reagent Addition to a Nitrile Precursor. This is a highly effective method for carbon-carbon bond formation, directly constructing the benzoyl group on a pre-functionalized pyridine ring. Its success hinges on the selective reaction of an organometallic reagent with a nitrile.

-

Route 2: Friedel-Crafts Acylation. A classic method for synthesizing aryl ketones, this pathway involves the reaction of an activated carboxylic acid derivative with an aromatic ring.[2] Due to the electron-deficient nature of the pyridine ring, a direct acylation of 2-chloropyridine is not feasible. Instead, the strategy is inverted: a 2-chloropyridine-3-carbonyl derivative is reacted with benzene.

Route 1: The Grignard Reaction Pathway

This pathway is arguably the most direct method, building the target molecule from two key fragments: a phenyl Grignard reagent and 2-chloro-3-cyanopyridine. The overall transformation relies on the nucleophilic addition of the organomagnesium compound to the electrophilic carbon of the nitrile group.

Core Mechanism: Grignard Addition to Nitrile

The reaction proceeds in two main stages: formation of an intermediate imine salt followed by acidic hydrolysis to the ketone.

-

Formation of Phenylmagnesium Bromide: Bromobenzene is reacted with magnesium metal in an anhydrous ether, typically tetrahydrofuran (THF), to form the Grignard reagent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the phenyl carbon from electrophilic to highly nucleophilic. Maintaining strictly anhydrous conditions is critical, as any trace of water will protonate and destroy the Grignard reagent.

-

Nucleophilic Attack: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile in 2-chloro-3-cyanopyridine. This forms a resonance-stabilized N-magnesium imine salt.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., 10% HCl).[3] The imine intermediate is rapidly hydrolyzed to a ketone, yielding the final this compound product.

Visualizing the Grignard Pathway

Caption: Mechanism of this compound synthesis via Grignard reaction.

Synthesis of the Precursor: 2-Chloro-3-cyanopyridine

The viability of the Grignard route depends on the availability of 2-chloro-3-cyanopyridine. This intermediate is typically synthesized from 3-cyanopyridine via a two-step process involving N-oxidation followed by chlorination.

-

N-Oxidation: 3-Cyanopyridine is oxidized to 3-cyanopyridine-N-oxide. This is a crucial activation step. The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but, more importantly, activates the α-position (C2) for nucleophilic attack by the chlorinating agent. Common oxidizing agents include hydrogen peroxide in the presence of an acid.[4][5]

-

Chlorination: The N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃)[4][5][6][7] or thionyl chloride (SOCl₂)[4]. The oxygen of the N-oxide attacks the electrophilic phosphorus (or sulfur) atom, initiating a rearrangement that ultimately installs a chlorine atom at the C2 position and removes the oxygen, regenerating the pyridine aromaticity.

Experimental Protocol: Grignard Synthesis

Protocol adapted from PrepChem. [3]

A. Preparation of Phenylmagnesium Bromide:

-

To a suspension of magnesium turnings (0.02 mol) in anhydrous ether under an inert atmosphere (e.g., Argon), add a solution of bromobenzene (3.14 g, 0.02 mol) in anhydrous ether dropwise.

-

Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle warming).

-

Once the reaction begins, maintain a gentle reflux for 1.5 hours.

-

Cool the resulting Grignard solution to room temperature.

B. Reaction with 2-Chloro-3-cyanopyridine:

-

Slowly add a solution of 2-chloro-3-cyanopyridine (1.38 g, 0.01 mol) in 25 mL of anhydrous ether to the stirred Grignard solution.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, carefully quench the reaction by adding 10% aqueous HCl.

-

Separate the aqueous layer. Wash the ethereal layer with 25% aqueous HCl.

C. Workup and Purification:

-

Combine the aqueous layers and basify with 40% NaOH.

-

Extract the aqueous phase with ether.

-

Combine all ether extracts, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Purify the crude product by vacuum distillation to yield this compound.

Route 2: The Friedel-Crafts Acylation Pathway

This pathway builds the molecule by forming the bond between the pyridine-3-carbonyl group and the phenyl ring. It is an indirect approach necessitated by the electronic properties of the pyridine nucleus, which is deactivated towards standard Friedel-Crafts conditions.[8] The strategy involves preparing 2-chloronicotinoyl chloride and using it as the electrophile in a reaction with benzene.

Core Mechanism: Friedel-Crafts Acylation

The reaction is a classic electrophilic aromatic substitution.[2][9]

-

Formation of the Acylium Ion: 2-Chloronicotinoyl chloride reacts with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic, resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of benzene attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the benzene ring to yield the final ketone product. The product ketone strongly complexes with the AlCl₃, requiring a stoichiometric amount of the catalyst.

Visualizing the Friedel-Crafts Pathway

Sources

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 7. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Benzoyl-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Benzoyl-2-chloropyridine, a halogenated pyridyl ketone, represents a versatile scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive chlorine atom at the 2-position, an electron-withdrawing benzoyl group at the 3-position, and the inherent electronic characteristics of the pyridine ring bestows upon it a rich and nuanced reactivity profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties and reactivity of this pivotal molecule. By delving into its synthesis, spectroscopic signature, and diverse chemical transformations, this document aims to serve as a valuable resource for those seeking to harness the synthetic potential of this compound in the pursuit of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

Chemical Identity:

| Property | Value |

| IUPAC Name | (2-chloropyridin-3-yl)(phenyl)methanone |

| CAS Number | 80099-81-6[1] |

| Molecular Formula | C₁₂H₈ClNO[1] |

| Molecular Weight | 217.65 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)Cl |

Spectroscopic Characterization:

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and purity assessment of this compound. Although a dedicated, published spectrum for this specific molecule is not widely available, a predictive analysis based on its constituent functional groups and data from analogous structures can provide a reliable spectroscopic profile.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The pyridine ring protons will appear as multiplets, influenced by the electron-withdrawing effects of the chlorine atom, the benzoyl group, and the ring nitrogen. The protons of the phenyl ring will also resonate in this region, likely as a combination of multiplets.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the pyridine and phenyl rings. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift (typically in the range of δ 190-200 ppm). The carbon atom attached to the chlorine (C2) will also show a characteristic shift, influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group, typically appearing in the region of 1650-1680 cm⁻¹. Other significant absorptions will include C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (217.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the M⁺ peak) will be a key diagnostic feature. Fragmentation patterns are likely to involve the loss of the benzoyl group, the chlorine atom, and other characteristic fragments.

Synthesis of this compound

A reliable synthetic route to this compound proceeds via a Grignard reaction between a phenylmagnesium halide and 2-chloro-3-cyanopyridine.[3]

Reaction Scheme:

A schematic overview of the synthesis of this compound.

Experimental Protocol:

Step 1: Preparation of Phenylmagnesium Bromide

-

To a suspension of magnesium turnings (0.02 mol) in anhydrous ether, a solution of bromobenzene (3.14 g, 0.02 mol) in anhydrous ether is added dropwise.[3]

-

The mixture is refluxed for 1.5 hours and then cooled to room temperature.[3]

Step 2: Grignard Reaction and Hydrolysis

-

To the freshly prepared phenylmagnesium bromide solution, a solution of 2-chloro-3-cyanopyridine (1.38 g, 0.01 mol) in 25 ml of anhydrous ether is added slowly with stirring.[3]

-

The reaction mixture is refluxed for 24 hours.[3]

-

After cooling, the reaction is quenched by the addition of 10% aqueous HCl.[3]

-

The aqueous layer is separated, and the ethereal layer is washed with 25% aqueous HCl.[3]

-

The combined aqueous layers are basified with 40% NaOH and extracted with ether.[3]

-

The combined ether extracts are dried over MgSO₄, and the solvent is evaporated.[3]

-

The crude product is purified by vacuum distillation to yield this compound.[3]

Chemical Reactivity: A Tale of Two Reactive Centers

The reactivity of this compound is primarily dictated by two key structural features: the electrophilic carbon at the 2-position of the pyridine ring, activated by the adjacent nitrogen and chlorine atoms, and the carbonyl group of the benzoyl moiety. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactivity of the 2-Chloro-Substituent

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the C2 position towards nucleophilic attack.[4]

Nucleophilic Aromatic Substitution (SₙAr):

This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chlorine atom.

General mechanism for Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding C-Br or C-I bonds. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and an organoboron reagent, providing access to 2-aryl- or 2-vinyl-3-benzoylpyridine derivatives. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields, especially with the less reactive chloro-substituent.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This provides a direct route to 2-amino-3-benzoylpyridine derivatives, which are important pharmacophores.

-

Sonogashira Coupling: The formation of a C-C triple bond can be achieved through Sonogashira coupling with terminal alkynes, leading to the synthesis of 2-alkynyl-3-benzoylpyridines.

Illustrative Experimental Protocol (Adapted from related halopyridines): Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a solvent (e.g., a mixture of toluene and water).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Reactivity of the Benzoyl Group

The benzoyl group in this compound offers another site for chemical modification. The carbonyl group can undergo a variety of classical reactions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzylic alcohol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to (2-chloropyridin-3-yl)(phenyl)methanol, a valuable intermediate for further functionalization.

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup. This allows for the introduction of various alkyl, aryl, or vinyl groups at the benzylic position.

-

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This provides a route to 2-chloro-3-(1-phenylalkenyl)pyridines.

Applications in Drug Discovery and Medicinal Chemistry

The 3-benzoyl-2-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The ability to functionalize both the 2-position of the pyridine ring and the benzoyl group allows for the creation of diverse chemical libraries for drug discovery screening.

Derivatives of this compound have been explored for their potential as:

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and modifications at the 2- and 3-positions can be used to tune selectivity and potency.

-

Antiviral and Antimicrobial Agents: The introduction of various functional groups can lead to compounds with activity against a range of pathogens.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the benzoyl group and the ability to introduce polar functional groups make this scaffold suitable for targeting CNS receptors.

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of complex heterocyclic systems through intramolecular cyclization reactions, further expanding its utility in the development of novel therapeutic agents.

Conclusion

This compound is a synthetically versatile building block with a rich and predictable reactivity profile. The presence of a reactive chlorine atom at the 2-position allows for a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the benzoyl group provides an additional handle for chemical modification. This dual reactivity, coupled with the inherent biological relevance of the substituted pyridine scaffold, makes this compound a molecule of significant interest to researchers in organic synthesis and drug discovery. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is key to unlocking its full potential in the creation of novel and functional molecules.

References

-

PrepChem. Synthesis of 3-benzoyl-2-chloro-pyridine. [Link]

-

Organic Syntheses. 3-benzoylpyridine. [Link]

- Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

-

PubChem. 3-benzoyl-6-chloropyridine. [Link]

-

Chemical-Suppliers.eu. This compound. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

- Google Patents.

- Google Patents.

-

Wikipedia. 2-Chloropyridine. [Link]

- Google Patents.

-

ResearchGate. Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. [Link]

-

PubChem. 3-Chloropyridine. [Link]

-

Wikipedia. 3-Chloropyridine. [Link]

- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.

- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Benzoyl-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Benzoyl-2-chloropyridine in Medicinal Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the reactive chlorine atom and the benzoyl group, make it an attractive scaffold for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount for several reasons. It provides invaluable insights into its solid-state properties, such as stability and solubility, which are critical for drug formulation. Furthermore, a detailed crystallographic analysis can elucidate the preferred conformation of the molecule and the nature of its intermolecular interactions, which can inform the design of more potent and selective drug candidates.

This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of this compound, from the initial synthesis and crystallization to the final interpretation of the crystallographic data. The methodologies and analyses presented herein are grounded in established principles of X-ray crystallography and are supplemented with insights from the study of analogous pyridine derivatives.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1] The fundamental principle of SCXRD lies in the interaction of X-rays with the electrons of the atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities.[1] By analyzing the positions and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the positions of the individual atoms can be inferred.[1] This powerful technique provides unparalleled accuracy in determining bond lengths, bond angles, and torsional angles, as well as revealing the intricate network of intermolecular interactions that govern the crystal packing.[2]

The Experimental and Analytical Workflow: A Step-by-Step Approach

The journey from a powdered compound to a fully refined crystal structure involves a series of meticulous experimental and computational steps. Each stage is critical for obtaining high-quality and reliable results.

Sources

Introduction: The Emergence of a Privileged Chemical Motif

An In-depth Technical Guide to the Discovery of Benzoylpyridines: From Foundational Synthesis to a Privileged Scaffold in Drug Discovery

The benzoylpyridine scaffold, an elegant fusion of a phenyl and a pyridine ring linked by a ketone, represents a quintessential "privileged structure" in the landscape of medicinal chemistry.[1][2] Its journey from an early 20th-century synthetic curiosity to a cornerstone of modern drug development is a compelling narrative of chemical ingenuity and evolving biological understanding. This guide provides a comprehensive exploration for researchers, scientists, and drug development professionals, charting the discovery, synthetic evolution, and the burgeoning therapeutic applications of this versatile core. We will delve into the causality behind key experimental choices, present detailed protocols for foundational and modern syntheses, and illuminate the structure-activity relationships that underpin its biological prowess.

Part 1: The Genesis - Foundational Syntheses and Early Discoveries

The story of benzoylpyridines begins not with a single "eureka" moment, but through the incremental advances of early organic chemists. The first documented preparations in the early 20th century laid the critical groundwork, establishing reliable methods to construct the core benzoylpyridine framework.

The Friedel-Crafts Approach: A Classic Route to 3-Benzoylpyridine

One of the earliest and most significant methods for synthesizing a member of this class was a modification of the Wolffenstein and Hartwich method, reported in 1915.[1][3] This protocol leverages the classic Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to attach the benzoyl group to the pyridine ring. The causality here is straightforward: nicotinic acid (pyridine-3-carboxylic acid) is first converted to its more reactive acid chloride derivative. This electrophilic species is then used to acylate benzene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the desired ketone.

Experimental Protocol 1: Synthesis of 3-Benzoylpyridine via Modified Wolffenstein-Hartwich Method [3]

-

Step 1: Formation of Nicotinoyl Chloride Hydrochloride. In a flask equipped with a sealed stirrer and reflux condenser, place 1 mole of dry nicotinic acid. Cautiously add 3 moles of thionyl chloride. The initial reaction can be vigorous. Heat the mixture on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases.

-

Step 2: Removal of Excess Reagent. Distill the excess thionyl chloride under reduced pressure. Add 200 mL of anhydrous benzene to the resulting cake of acid chloride hydrochloride and distill the benzene at reduced pressure to azeotropically remove any remaining thionyl chloride.

-

Step 3: Friedel-Crafts Acylation. Add 500 mL of anhydrous benzene to the flask and cool the mixture in an ice-salt bath to between 5°C and 10°C. With stirring, add 2.5 moles of anhydrous aluminum chloride in portions over one hour, maintaining the internal temperature.

-

Step 4: Reaction and Quenching. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for one hour, then heat at reflux on a steam bath for two hours. Cool the mixture and pour it onto a mixture of 1 kg of crushed ice and 300 mL of concentrated hydrochloric acid.

-

Step 5: Workup and Isolation. Separate and discard the organic layer. Extract the acidic aqueous layer with ether to remove diphenyl sulfoxide byproducts. Make the solution basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

-

Step 6: Final Extraction and Purification. Cool the basic solution and extract with chloroform. Combine the chloroform extracts, wash with water, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield 3-benzoylpyridine.

The Grignard Reaction: A Pathway to 2-Benzoylpyridine

An alternative and powerful early strategy involved the use of organometallic reagents. Reports from as early as 1959 describe the synthesis of 2-benzoylpyridine by reacting a Grignard reagent, phenylmagnesium bromide, with 2-cyanopyridine.[1][4] The logic of this approach hinges on the nucleophilic character of the Grignard reagent attacking the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed to furnish the ketone. This method provided a high yield of 85%, demonstrating a highly efficient route to the 2-substituted isomer.[1]

Experimental Protocol 2: Synthesis of 2-Benzoylpyridine via Grignard Reaction [1]

-

Step 1: Preparation of Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Step 2: Nucleophilic Addition. Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-cyanopyridine in anhydrous diethyl ether or THF to the stirred Grignard solution.

-

Step 3: Reaction. Allow the reaction mixture to warm to room temperature and then stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Step 4: Hydrolysis. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This step hydrolyzes the intermediate magnesium salt of the imine to the final ketone.

-

Step 5: Extraction and Purification. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or distillation.

Part 2: The Modern Era - Evolving for Efficiency and Complexity

While foundational methods were effective, the demands of modern drug discovery—requiring rapid library synthesis, milder conditions, and greater functional group tolerance—necessitated the development of more advanced synthetic strategies.

Photochemical Reductive Arylation: A Catalyst-Free Flow Approach

A recent innovation is the use of a telescoped flow strategy that combines a catalyst-free reductive arylation with a subsequent oxidation step.[5] This method is particularly noteworthy for its use of photochemical conditions and readily available starting materials (aryl aldehydes and cyanopyridines). The process avoids intermediate isolation, enhancing efficiency. The proposed mechanism involves the photo-induced formation of a ketyl radical from the aldehyde, which then undergoes a radical-radical cross-coupling with a cyanopyridine radical anion.[5]

Experimental Protocol 3: Telescoped Flow Synthesis of Benzoylpyridines [5]

-

Step 1: Reductive Arylation (Flow). A solution of an aromatic aldehyde, a cyanopyridine, and an amine base (e.g., DIPEA) in a suitable solvent is pumped through a photochemical flow reactor equipped with a 365 nm light source. The residence time and flow rate are optimized to maximize the conversion to the intermediate secondary alcohol.

-

Step 2: Oxidation (Flow). The output from the first reactor, containing the aryl(pyridinyl)methanol intermediate, is directly "telescoped" into a second reactor stream. This stream contains an oxidant, such as potassium permanganate (KMnO4), which oxidizes the alcohol to the corresponding benzoylpyridine ketone.

-

Step 3: Quenching and Isolation. The crude product stream is collected in a flask containing a quenching solution (e.g., 10% sodium sulfite). The final product is then isolated through standard extraction and purification techniques.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

For creating highly substituted and complex benzoylpyridine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become indispensable. This approach was used to synthesize a series of novel 6-Aryl-2-benzoyl-pyridines that were investigated as potent tubulin polymerization inhibitors.[6] The strategy involves synthesizing a key benzoylpyridine intermediate bearing a halogen (e.g., bromine), which then serves as a handle for the subsequent Suzuki coupling with various aryl boronic acids.

Experimental Protocol 4: Synthesis of 6-Aryl-2-benzoylpyridines via Suzuki Coupling [6]

-

Step 1: Synthesis of the Brominated Intermediate. 2,6-dibromopyridine is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of n-BuLi to form the corresponding alcohol. This intermediate is then oxidized using a reagent like Dess–Martin periodinane to yield 6-bromo-2-(3,4,5-trimethoxybenzoyl)pyridine.

-

Step 2: Suzuki Coupling Reaction. The brominated benzoylpyridine intermediate (1 equivalent), an appropriate aryl boronic acid or pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base (e.g., Na2CO3, 2 equivalents) are combined in a solvent mixture (e.g., toluene/ethanol/water).

-

Step 3: Reaction and Monitoring. The mixture is degassed and heated under an inert atmosphere at a temperature typically between 80-100°C. The reaction progress is monitored by TLC or LC-MS.

-

Step 4: Workup and Purification. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield the desired 6-Aryl-2-benzoyl-pyridine.

| Synthetic Method | Key Reagents | Typical Position | Key Advantages | Reference |

| Friedel-Crafts Acylation | Nicotinoyl chloride, Benzene, AlCl₃ | 3-position | Foundational, uses classic reaction | [1][3] |

| Grignard Reaction | Cyanopyridine, Phenylmagnesium bromide | 2- or 4-position | High yield, effective for nitrile precursors | [1] |

| Photochemical Flow | Aryl aldehyde, Cyanopyridine, Light | Various | Catalyst-free, efficient, telescoped process | [5] |

| Suzuki Coupling | Halogenated benzoylpyridine, Aryl boronic acid, Pd catalyst | Various | High functional group tolerance, builds complexity | [6] |

Part 3: The Biological Significance - Unveiling a Scaffold of Therapeutic Potential

The true value of the benzoylpyridine core was realized upon the discovery of its diverse biological activities. Its rigid, yet tunable, structure allows it to interact with a wide range of biological targets, leading to applications in oncology, immunology, and metabolic diseases.[7][8][9]

Case Study 1: Potent Anticancer Activity as Tubulin Inhibitors

A significant breakthrough was the discovery of 6-Aryl-2-benzoyl-pyridines as highly potent tubulin polymerization inhibitors.[10][11] These compounds were designed as pyridine analogues of a known colchicine binding site inhibitor. Structure-activity relationship (SAR) studies revealed that specific substitutions on the aryl and benzoyl rings dramatically influence potency. Compound 4v emerged as a lead candidate with an average IC₅₀ of ~1.8 nM against a panel of cancer cell lines.[11] X-ray crystallography confirmed that 4v binds directly to the colchicine site on tubulin, thereby disrupting microtubule dynamics, inducing tumor cell apoptosis, and suppressing tumor growth and angiogenesis in vivo.[6][11]

Case Study 2: Anti-Proliferative Thieno[2,3-b]pyridines

Another class of benzoylpyridine derivatives, 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, has demonstrated potent anti-proliferative activity against cancer cell lines.[12] The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme critical for phospholipid metabolism. The benzoyl moiety at the 5-position was found to be a key structural feature for this activity, highlighting the scaffold's role in directing the molecule to its biological target.[12]

A Scaffold with Broad Therapeutic Reach

The versatility of the benzoylpyridine core is further evidenced by its application across multiple therapeutic areas. Derivatives have been synthesized and evaluated for a wide range of biological activities, underscoring its status as a privileged fragment.

| Biological Target / Activity | Derivative Class | Therapeutic Area | Reference |

| Tubulin Polymerization | 6-Aryl-2-benzoyl-pyridines | Oncology | [10][11] |

| PI-PLC Inhibition | 5-Benzoyl-thieno[2,3-b]pyridines | Oncology | [12] |

| p38α Kinase Inhibition | Substituted Benzoylpyridines | Inflammatory Diseases | [7] |

| Lipid Lowering | N-(benzoylphenyl)pyridine-3-carboxamides | Cardiovascular Disease | [8] |

| CRF1 Receptor Antagonism | Benzoylpyrimidines (related scaffold) | CNS Disorders | [13] |

| General Pharmaceutical Intermediate | 2-Benzoylpyridine | Various (e.g., Antihistamines) | [14] |

Conclusion and Future Outlook

The discovery and development of benzoylpyridines exemplify the synergy between synthetic organic chemistry and medicinal science. From its initial synthesis through classic, century-old reactions to its construction via modern, efficient flow chemistry and cross-coupling methods, the benzoylpyridine scaffold has proven to be remarkably adaptable. Its ability to serve as a potent inhibitor of key biological targets like tubulin and various enzymes has solidified its role as a privileged structure in drug discovery. The ongoing exploration of this core, with its vast potential for substitution and modification, ensures that benzoylpyridine derivatives will continue to emerge as promising candidates for treating a wide spectrum of human diseases. Future research will undoubtedly focus on refining the scaffold to enhance target specificity, improve pharmacokinetic profiles, and overcome clinical challenges such as drug resistance.

References

- The Benzoylpyridine Core: A Technical Guide to its Discovery, History, and Applic

- Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Str

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.

- Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties | Journal of Medicinal Chemistry - ACS Public

- 3-benzoylpyridine - Organic Syntheses Procedure.

- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiprolifer

- Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties | Journal of Medicinal Chemistry - ACS Public

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchG

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Lipid lowering activity of novel N-(benzoylphenyl)

- CN104326973A - Synthesis method of 2-benzoylpyridine - Google P

- 2-Benzoylpyridine is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. - Guidechem.

- Antihyperlipidemic (benzoylphenyl)pyridine-3-carboxamide compounds.

- Synthesis of Benzoylpyrimidines as Antagonists of the Corticotropin-Releasing factor-1 Receptor - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 5. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of benzoylpyrimidines as antagonists of the corticotropin-releasing factor-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

electrophilic and nucleophilic substitution reactions of 2-chloropyridines.

An In-Depth Technical Guide to the Substitution Reactions of 2-Chloropyridines for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic and nucleophilic substitution reactions of 2-chloropyridines, a pivotal class of heterocyclic compounds in pharmaceutical and materials science. We delve into the fundamental electronic principles governing the reactivity of the pyridine ring, with a special focus on the influence of the C2-chloro substituent. This document offers field-proven insights into reaction mechanisms, regioselectivity, and the causality behind experimental choices. Detailed, step-by-step protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are presented. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to strategically leverage the unique chemical behavior of 2-chloropyridines in complex molecular synthesis.

Core Principles: The Electronic Landscape of 2-Chloropyridine

The chemistry of 2-chloropyridine is fundamentally dictated by the electronic interplay between the aromatic pyridine ring and its substituents. The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect (both inductive and mesomeric) on the ring. This effect creates a π-deficient system, which has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr) : The ring is significantly less nucleophilic than benzene, making reactions with electrophiles challenging and requiring harsh conditions.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The carbon atoms, particularly at the 2- (ortho) and 4- (para) positions, become electron-deficient and thus susceptible to attack by nucleophiles.[1]

The chlorine atom at the 2-position further influences this reactivity. Its inductive electron-withdrawing effect enhances the electrophilicity of the C2 carbon, while its lone pairs can participate in resonance. Crucially, as a halogen, it serves as an excellent leaving group in nucleophilic substitution reactions. This combination of a π-deficient ring and a good leaving group at an activated position makes nucleophilic substitution the dominant and most synthetically useful reaction pathway for 2-chloropyridines.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution is the hallmark reaction of 2-chloropyridines. The reaction proceeds via a stepwise addition-elimination mechanism, which is mechanistically distinct from SN1 and SN2 reactions.[2][3] The key intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

Mechanism and Regioselectivity

The attack of a nucleophile at the C2 carbon breaks the aromaticity of the ring, forming a tetrahedral intermediate. The negative charge is delocalized across the ring system and, critically, onto the electronegative nitrogen atom.[1] This stabilization of the intermediate by the ring nitrogen is the primary reason for the high reactivity of the 2- and 4-positions towards nucleophiles.[1][4] The subsequent departure of the chloride ion restores aromaticity and yields the substituted product.

Caption: General mechanism of SNAr on 2-chloropyridine.

The presence of additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the pyridine ring further enhances the rate of SNAr reactions by stabilizing the Meisenheimer intermediate.[5][6][7] Conversely, electron-donating groups can decrease the reaction rate.

Common Nucleophilic Displacements

A wide variety of nucleophiles can displace the chloride in 2-chloropyridine, making it a versatile precursor for a vast range of 2-substituted pyridines, which are prevalent scaffolds in medicinal chemistry.[8][9]

2.2.1. Amination: Synthesis of 2-Aminopyridines

The synthesis of 2-aminopyridines is one of the most common applications. While traditional methods often require harsh conditions (high temperatures and pressures) for unactivated 2-chloropyridine, modern techniques have significantly improved efficiency.[8]

| Nucleophile | Conditions | Yield | Reference |

| Piperidine | DMSO, sealed tube, 100 °C, 2 days | 88% | [8] |

| Various Amines | NMP, Flow Reactor, 260 °C, 20 min | 57-88% | [8][10] |

| Piperidine | KF/Water, Reflux | Unsatisfactory | [6][11] |

| Aniline | DMSO-promoted or catalyst | High Yields | [12] |

Expert Insight: The choice of solvent is critical in SNAr aminations. Polar aprotic solvents like DMSO and NMP are excellent choices as they solvate the cation but not the amine nucleophile, enhancing its nucleophilicity. The development of flow chemistry has been transformative, allowing the use of superheated solvents to dramatically accelerate these reactions safely, overcoming the high activation barrier for unactivated substrates like 2-chloropyridine.[8][10][12]

2.2.2. Hydrolysis and Alkoxylation

Displacement of chloride with oxygen nucleophiles provides access to 2-hydroxypyridines (which exist in equilibrium with their tautomeric form, 2-pyridone) and 2-alkoxypyridines.

-

Hydrolysis: Direct hydrolysis often requires forcing conditions, such as concentrated acid at high temperatures and pressures, with historically low yields.[13] A significant improvement involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which facilitates the reaction and provides high yields in a one-stage process.[13] More recently, flow chemistry has been applied to the hydrolysis of 2-chloropyridine-N-oxide to safely produce 2-hydroxypyridine-N-oxide on a kilogram scale.[14]

-

Alkoxylation: Reaction with sodium alkoxides (e.g., sodium ethoxide) readily forms 2-alkoxypyridines.[15]

Protocol: Uncatalyzed Amination of 2-Chloropyridine in a Flow Reactor

This protocol is adapted from the work of Hamper et al. and demonstrates a modern, efficient approach to SNAr amination.[8]

System Validation: The trustworthiness of this protocol lies in its continuous processing nature. The stable output of product over time, monitored by in-line analytics or periodic sampling, confirms that the reaction has reached a steady state and is proceeding as expected. The short residence time at high temperature minimizes the formation of degradation byproducts that can occur with prolonged heating in batch reactors.

Caption: Experimental workflow for flow amination.

Methodology:

-

System Preparation: Equilibrate the flow reactor system [e.g., a 10 m x 1/16" o.d. stainless steel coil] with NMP solvent at a flow rate of 0.1 mL/min. Heat the reactor to 260 °C and set the backpressure regulator to 1000 psi.

-

Reagent Preparation: In a vial, prepare a 0.5 M solution by dissolving 2-chloropyridine (1.0 equiv) and the desired amine (2.2 equiv) in an appropriate volume of NMP.

-

Injection: Fill a 5 mL injection loop with the reagent solution. Manually inject the solution into the NMP solvent stream, which carries it into the pre-heated flow reactor.

-

Reaction and Collection: The reaction mixture traverses the heated coil over a residence time of approximately 20 minutes. Collect the eluant from the reactor outlet.

-

Workup and Purification: The collected fraction is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 2-aminopyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions

While not classic SNAr reactions, palladium- and nickel-catalyzed cross-coupling reactions are indispensable methods for functionalizing the C2-position of 2-chloropyridines. These reactions effectively substitute the chlorine atom with a new carbon-based or nitrogen-based group. 2-Chloropyridines are considered "activated" aryl chlorides for these transformations.[16]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki coupling is a powerful tool for forming C-C bonds by reacting 2-chloropyridine with an organoboron reagent (e.g., a boronic acid).[9][16] The choice of ligand for the palladium catalyst is paramount to success, as the pyridine nitrogen can coordinate to the metal center and inhibit catalysis.[9][17]

| Catalyst/Ligand System | Base | Solvent | Yield (vs. PhB(OH)₂) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good (80% conv.) | [16] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Often >90% | [17] |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | Often >90% | [9][17] |

Expert Insight: The challenge with 2-chloropyridines in Suzuki couplings is twofold: the strength of the C-Cl bond makes oxidative addition difficult, and catalyst inhibition by the pyridine nitrogen is a constant threat.[17] The solution has been the development of bulky, electron-rich phosphine ligands like SPhos and XPhos. These ligands accelerate the rate-limiting oxidative addition step and sterically shield the palladium center, preventing inhibitory coordination from the substrate or product.[17] The choice of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is also crucial for activating the boronic acid for efficient transmetalation.[17]

Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This generalized protocol is based on best practices for challenging couplings.[17]

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Loading: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Remove the flask from the glovebox and add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: Purify the residue by flash column chromatography to afford the 2-arylpyridine product.

Other Cross-Coupling Reactions

-

Buchwald-Hartwig Amination: Provides an alternative to SNAr for forming C-N bonds, often under milder conditions and with broader substrate scope, particularly for less nucleophilic amines.

-

Nickel-Catalyzed Cross-Electrophile Coupling: Enables the coupling of 2-chloropyridines with alkyl electrophiles (e.g., alkyl bromides) in the presence of a reducing agent like manganese metal, offering a powerful route to 2-alkylpyridines.[18]

Electrophilic Aromatic Substitution (SEAr): A Challenging Pathway

Electrophilic substitution on the 2-chloropyridine ring is significantly more difficult than on benzene. The electron-withdrawing nature of the ring nitrogen deactivates the entire system towards attack by electrophiles.[19][20] When the reaction is forced to occur under harsh conditions, substitution happens preferentially at the C3 or C5 positions (meta to the nitrogen).

Mechanism and Regioselectivity

Attack by an electrophile (E⁺) can occur at the C3, C4, or C5 positions.

-

Attack at C3 (or C5): The positive charge in the resulting σ-complex (arenium ion) is delocalized over carbons 2, 4, and 6. At no point is the positive charge placed on the electronegative nitrogen atom.

-

Attack at C2, C4, or C6: The resulting σ-complex includes a resonance structure where the positive charge resides on the highly electronegative nitrogen, which is extremely unfavorable.[20][21]

Therefore, electrophilic attack occurs at the C3 and C5 positions to avoid this high-energy intermediate, making these the kinetically and thermodynamically favored products.[19][22] The chlorine at C2 further deactivates the ring but directs incoming electrophiles to its ortho (C3) and para (C5) positions, reinforcing the inherent preference of the pyridine ring.

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. homework.study.com [homework.study.com]

- 4. Solved Explain why 2-chloropyridine reacts more readily | Chegg.com [chegg.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reaction mechanism: electrophilic attack on pyridine 3rd | Filo [askfilo.com]

- 20. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 21. quora.com [quora.com]

- 22. aklectures.com [aklectures.com]

CAS number and IUPAC name for 3-Benzoyl-2-chloropyridine

An In-Depth Technical Guide to 3-Benzoyl-2-chloropyridine for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its fundamental chemical identity, detailed synthesis protocols with mechanistic insights, physicochemical properties, and critical applications in the field of drug discovery. This document is structured to serve as a practical resource for researchers, chemists, and professionals in pharmaceutical development, offering field-proven insights and methodologies grounded in authoritative references.

Core Chemical Identity

This compound is a substituted pyridine derivative featuring a benzoyl group at the 3-position and a chlorine atom at the 2-position. This specific arrangement of functional groups makes it a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a reactive handle for molecular elaboration.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | (2-chloropyridin-3-yl)(phenyl)methanone | N/A |

| CAS Number | 80099-81-6 | [1] |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This pathway involves the reaction of a phenylmagnesium halide Grignard reagent with 2-chloro-3-cyanopyridine.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established laboratory procedures[2].

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (0.02 mol).

-

Suspend the magnesium in anhydrous diethyl ether.

-

Add a solution of bromobenzene (0.02 mol) in anhydrous ether dropwise to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate.

-

Once initiated, maintain a gentle reflux for 1.5 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting grey-black solution to room temperature.

Causality Insight: The use of anhydrous (water-free) ether is critical. Grignard reagents are potent nucleophiles and strong bases that react destructively with protic solvents like water. Flame-drying the glassware removes adsorbed moisture, and the nitrogen atmosphere prevents reaction with atmospheric oxygen and moisture.

Step 2: Reaction with 2-chloro-3-cyanopyridine

-

Slowly add a solution of 2-chloro-3-cyanopyridine (0.02 mol) in anhydrous ether to the freshly prepared Grignard reagent while stirring.

-

Reflux the reaction mixture for 24 hours. This extended time is necessary to drive the reaction to completion due to the relative stability of the nitrile group.

Causality Insight: The Grignard reagent attacks the electrophilic carbon of the nitrile group (-C≡N) to form an imine intermediate after an initial addition.

Step 3: Hydrolysis and Work-up

-

After cooling, carefully add 10% aqueous hydrochloric acid (HCl) to the reaction mixture. This step hydrolyzes the intermediate imine to the desired ketone (the benzoyl group) and neutralizes any unreacted Grignard reagent.

-

Separate the aqueous layer. Wash the remaining ethereal layer with 25% aqueous HCl.

-

Combine all aqueous layers and basify with 40% sodium hydroxide (NaOH) until strongly alkaline. This deprotonates the pyridinium salt, making the product soluble in organic solvents.

-

Extract the basified aqueous solution with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

Step 4: Purification

-

Purify the crude residue by vacuum distillation or column chromatography to yield the final product, this compound[2].

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Chloropyridines are considered "privileged scaffolds" in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs and bioactive natural products, prized for its ability to engage in hydrogen bonding and its metabolic stability[3][4]. The chlorine atom, particularly at the 2-position, serves as a versatile synthetic handle for late-stage functionalization, primarily through nucleophilic aromatic substitution (SₙAr) reactions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This compound is therefore not typically a final drug product but a crucial intermediate for building more complex molecules with potential therapeutic value. Its utility lies in its bifunctional nature: the benzoyl group can be modified, and the chloro group can be displaced to introduce diverse functionalities.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and antitumor agents incorporate substituted pyridine cores. Derivatives of 2-chloro-pyridine have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy[5].

-

Inflammatory Diseases: The pyridine scaffold is central to inhibitors of signaling kinases like MSK1, which are implicated in inflammatory conditions such as asthma[6].

-

Antihistamines: Classic drugs like chlorphenamine are synthesized from 2-chloropyridine, highlighting its long-standing importance in this area[7].

Role as a Synthetic Precursor

Sources

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. prepchem.com [prepchem.com]

- 3. chempanda.com [chempanda.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Synthesis of 2-Aryl-3-benzoylpyridines: Application and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Benzoyl-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 2-aryl-3-benzoylpyridine framework represents a significant structural motif in the landscape of medicinal chemistry and drug discovery. The inherent functionalities—a pyridine ring for modulating solubility and metabolic stability, an aryl substituent for pharmacophoric interactions, and a benzoyl group for potential hydrogen bonding and further derivatization—converge to create a scaffold with immense potential. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of such biaryl systems, prized for its functional group tolerance and generally mild reaction conditions.

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling of 3-benzoyl-2-chloropyridine. We will delve into the mechanistic nuances of this transformation, address the specific challenges posed by this electron-deficient substrate, and present a robust, field-tested protocol designed to serve as a reliable starting point for your synthetic endeavors. Our focus is not merely on the procedural steps but on the underlying chemical principles that govern the success of this powerful reaction.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organic halide. The catalytic cycle, a finely orchestrated sequence of organometallic transformations, is the engine of this synthetic marvel.

The generally accepted mechanism comprises three principal stages:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate. The electron-withdrawing benzoyl group at the 3-position can influence the electron density of the pyridine ring, impacting the rate of this crucial step.

-

Transmetalation: In the presence of a base, the arylboronic acid is activated to form a more nucleophilic boronate species. This activated boron reagent then transfers its aryl group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical to ensure efficient boronate formation without promoting unwanted side reactions.

-

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are expelled from the coordination sphere. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Introduction: The Significance of 2-Amino-3-Benzoylpyridine Scaffolds

An In-Depth Guide to the Palladium-Catalyzed Amination of 3-Benzoyl-2-chloropyridine

The 2-amino-3-acylpyridine framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory drugs, and central nervous system agents. The strategic placement of the amino and acyl groups provides a versatile platform for creating complex molecules with specific biological activities. The amination of this compound is a critical synthetic step to access these valuable compounds. However, the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents a significant synthetic challenge.[1]

This guide provides a detailed protocol and mechanistic insights for the successful C-N cross-coupling of this compound, focusing on the robust and widely adopted Buchwald-Hartwig amination reaction. We will explore the critical parameters that govern the reaction's success, explain the causality behind experimental choices, and provide a self-validating protocol for researchers in drug development and organic synthesis.

Reaction Overview: The Buchwald-Hartwig Amination

First developed in the 1990s by Stephen Buchwald and John Hartwig, the palladium-catalyzed amination reaction has revolutionized the synthesis of arylamines.[2] It allows for the formation of carbon-nitrogen bonds under conditions that are far milder and more functional-group tolerant than traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SₙAr).

The reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For a challenging substrate like 2-chloropyridine, the choice of these components is paramount to achieving high yields. The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the pyridine nitrogen, making it more susceptible to oxidative addition than chlorine atoms at other positions.[1]

The Catalytic Cycle: A Mechanistic Glimpse

Understanding the reaction mechanism is key to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for chloropyridines and requires a sterically hindered, electron-rich phosphine ligand to facilitate the process.[1]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

-

Reductive Elimination : The final step is the formation of the C-N bond, which yields the desired 2-amino-3-benzoylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Parameters and Rationale for Selection

The success of the amination of this compound hinges on the careful selection of four key components:

-

Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pre-formed palladacycles (e.g., G3 or G4 precatalysts) are often more efficient as they form the active Pd(0) species more cleanly and reliably.[1]

-

Ligand : This is arguably the most critical variable. For activating the stubborn C-Cl bond of a chloropyridine, standard ligands like triphenylphosphine are ineffective.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands are required. Ligands such as RuPhos, XPhos, and BrettPhos have demonstrated high efficacy in these challenging couplings by promoting the difficult oxidative addition step.[4][5]

-

Base : A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[1] If the substrate is sensitive to such a strong base, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require a more active catalyst system or higher temperatures.[1][3]

-

Solvent : Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalyst. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[1][3] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative primary amine, aniline.

Materials and Reagents

| Reagent/Material | Role | MW ( g/mol ) | Example Quantity (1 mmol scale) | Equivalents |

| This compound | Electrophile | 217.65 | 218 mg | 1.0 |

| Aniline | Nucleophile | 93.13 | 110 µL (1.2 mmol) | 1.2 |

| Pd₂(dba)₃ | Palladium Precatalyst | 915.72 | 18.3 mg (0.02 mmol) | 0.02 (2 mol% Pd) |

| RuPhos | Ligand | 472.63 | 18.9 mg (0.04 mmol) | 0.04 |

| Sodium tert-butoxide (NaOtBu) | Base | 96.10 | 135 mg (1.4 mmol) | 1.4 |

| Anhydrous Toluene | Solvent | - | 5 mL | - |

| Argon or Nitrogen | Inert Gas | - | - | - |

| Standard Glassware & Schlenk Line | Apparatus | - | - | - |

digraph "Experimental Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368", fontcolor="#202124"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n(Add solids to Schlenk flask in glovebox)"]; inert [label="2. Create Inert Atmosphere\n(Connect to Schlenk line, purge with Argon)"]; add_liquids [label="3. Add Liquids\n(Anhydrous Toluene, Aniline via syringe)"]; heat_stir [label="4. Heat and Stir\n(100-110 °C, monitor reaction)"]; monitor [label="5. Monitor Progress\n(TLC or LC-MS)"]; workup [label="6. Workup\n(Cool, quench, extract with organic solvent)"]; purify [label="7. Purification\n(Flash column chromatography)"]; characterize [label="8. Characterization\n(NMR, MS to confirm product)"]; end_node [label="End\n(Pure Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> add_liquids; add_liquids -> heat_stir; heat_stir -> monitor; monitor -> heat_stir [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end_node; }

Caption: A logical workflow for the amination protocol.

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere) : In a glovebox, add this compound (218 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.9 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]

-

Sealing and Solvent Addition : Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure a completely inert atmosphere.[1]

-

Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the aniline (110 µL, 1.2 mmol) via syringe.

-

Heating and Monitoring : Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.[6] Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(phenylamino)-3-benzoylpyridine.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand.3. Wet solvent/reagents. | 1. Ensure a strictly inert atmosphere and use freshly degassed solvent.2. Switch to a more electron-rich, bulky ligand (e.g., BrettPhos).3. Use scrupulously dried solvent and reagents.[1] |

| Hydrodehalogenation (-Cl replaced by -H) | Presence of water; competing reduction pathway. | Ensure anhydrous conditions. A slight excess of the amine (1.2-1.5 equiv.) can sometimes help favor the desired coupling.[1] |

| Formation of Side Products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and monitor carefully to stop the reaction upon completion of conversion of the starting material. |

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is a powerful tool, other methods can be considered:

-

Nucleophilic Aromatic Substitution (SₙAr) : This metal-free alternative typically requires either highly activated substrates (with strong electron-withdrawing groups) or harsh conditions (high temperatures and pressures).[7][8] For this compound, the benzoyl group provides some activation, but forcing conditions might still be necessary, potentially leading to lower yields and side reactions.[9]

-

Base-Promoted Amination : Recent developments have shown that under certain conditions, strong bases like NaOtBu can promote the amination of polyhalogenated pyridines in solvents like water, offering a more environmentally benign option.[10][11][12] The applicability of this method would need to be specifically tested for the this compound substrate.

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Li, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534–10538. [Link]

-

Allu, S., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-